2-Ethyl-5-oxocyclohexane-1-carboxylic acid
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Overview
Description
2-Ethyl-5-oxocyclohexane-1-carboxylic acid is an organic compound with the molecular formula C9H14O3 It is a derivative of cyclohexane, featuring a carboxylic acid group, an ethyl group, and a ketone group on the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-oxocyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the reaction of cyclohexanone with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction proceeds via a Michael addition followed by cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-oxocyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the carbonyl group under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
2-Ethyl-5-oxocyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving carboxylic acids and ketones.
Industry: Used in the production of fine chemicals and as a building block for various industrial products.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-oxocyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-oxocyclohexanecarboxylate
- Cyclohexanone-2-carboxylic acid ethyl ester
- 2-Oxocyclohexanecarboxylic acid ethyl ester
Uniqueness
2-Ethyl-5-oxocyclohexane-1-carboxylic acid is unique due to the presence of both an ethyl group and a ketone group on the cyclohexane ring. This structural feature imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .
Properties
Molecular Formula |
C9H14O3 |
---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
2-ethyl-5-oxocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O3/c1-2-6-3-4-7(10)5-8(6)9(11)12/h6,8H,2-5H2,1H3,(H,11,12) |
InChI Key |
BWYMNKMCEWCUFA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(=O)CC1C(=O)O |
Origin of Product |
United States |
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